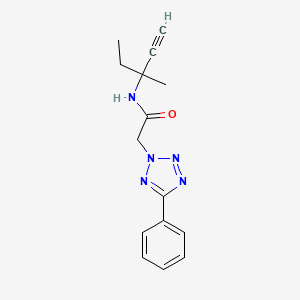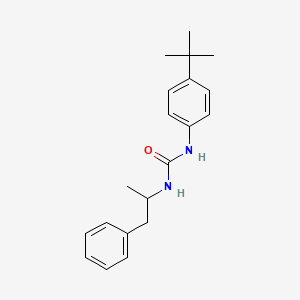![molecular formula C27H31NO2 B4309936 N-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethyl}-2-(2-phenylethyl)benzamide](/img/structure/B4309936.png)
N-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethyl}-2-(2-phenylethyl)benzamide
Overview
Description
N-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethyl}-2-(2-phenylethyl)benzamide is an organic compound that belongs to the class of benzamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethyl}-2-(2-phenylethyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Phenoxyethyl Intermediate: The first step involves the reaction of 2-isopropyl-5-methylphenol with an appropriate alkylating agent to form 2-(2-isopropyl-5-methylphenoxy)ethyl bromide.
Coupling with Benzamide: The phenoxyethyl intermediate is then reacted with 2-(2-phenylethyl)benzamide in the presence of a base, such as potassium carbonate, to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
N-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethyl}-2-(2-phenylethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the benzamide core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
N-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethyl}-2-(2-phenylethyl)benzamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethyl}-2-(2-phenylethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(2-isopropylphenoxy)ethyl]-2-(2-phenylethyl)benzamide
- N-[2-(2-methylphenoxy)ethyl]-2-(2-phenylethyl)benzamide
- N-[2-(2-ethylphenoxy)ethyl]-2-(2-phenylethyl)benzamide
Uniqueness
N-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethyl}-2-(2-phenylethyl)benzamide stands out due to its specific substituents, which may confer unique chemical and biological properties. The presence of the isopropyl and methyl groups on the phenoxyethyl moiety can influence its reactivity and interactions with molecular targets, making it distinct from other similar compounds.
Properties
IUPAC Name |
N-[2-(5-methyl-2-propan-2-ylphenoxy)ethyl]-2-(2-phenylethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31NO2/c1-20(2)24-16-13-21(3)19-26(24)30-18-17-28-27(29)25-12-8-7-11-23(25)15-14-22-9-5-4-6-10-22/h4-13,16,19-20H,14-15,17-18H2,1-3H3,(H,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWHNZHJHYCPTGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCCNC(=O)C2=CC=CC=C2CCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N'-[methylenebis(4,5-dimethoxy-2,1-phenylene)]bis(4-cyclohexylbenzenesulfonamide)](/img/structure/B4309853.png)
METHANONE](/img/structure/B4309857.png)
![METHYL 2-PHENYL-2-[2-(PYRIDIN-2-YLSULFANYL)ACETAMIDO]ACETATE](/img/structure/B4309872.png)
![METHYL 2-PHENYL-2-{[2-(2-PYRIMIDINYLSULFANYL)ACETYL]AMINO}ACETATE](/img/structure/B4309878.png)
![3-(2-METHYLBENZOYL)-1-{4-[3-PHENYL-5-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PHENYL}UREA](/img/structure/B4309886.png)
![2-[5-(4-METHOXYPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]-N-(3-METHYLPENT-1-YN-3-YL)ACETAMIDE](/img/structure/B4309903.png)
![ETHYL 3-(2-CHLOROPHENYL)-3-({2-[5-(2-CHLOROPHENYL)-2H-1,2,3,4-TETRAAZOL-2-YL]ACETYL}AMINO)PROPANOATE](/img/structure/B4309907.png)


![N-[2-(2,3-dichlorophenoxy)ethyl]-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide](/img/structure/B4309928.png)
![N-biphenyl-2-yl-2-[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetamide](/img/structure/B4309944.png)
![N-[2-(2-benzylphenoxy)ethyl]-2-[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetamide](/img/structure/B4309955.png)
![N-(1-ADAMANTYL)-N'-[2-(4-ETHYLPHENOXY)ETHYL]THIOUREA](/img/structure/B4309958.png)
![N-[2-(4-FLUOROPHENOXY)ETHYL]-N-[(E)-1-(9-METHYL-9H-CARBAZOL-3-YL)METHYLIDENE]AMINE](/img/structure/B4309977.png)
